Benzo[d]thiazole-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSZGLLQNYSMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663229 | |
| Record name | 1,3-Benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677304-83-5 | |
| Record name | 7-Benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677304-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D Thiazole 7 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods, such as the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, are workhorse reactions for the preparation of a wide array of 2-substituted benzothiazoles. However, these methods are not typically viable for the specific synthesis of Benzo[d]thiazole-7-carboxylic acid. The inherent reactivity of the starting materials dictates that the cyclization and substitution predominantly occur at the 2-position of the benzothiazole (B30560) nucleus.
Cyclization Reactions with 2-Aminothiophenol and Carboxylic Acid Precursors
The reaction of 2-aminothiophenol with carboxylic acids or their derivatives is a well-established method for forming the benzothiazole ring system. ekb.egeie.gr This reaction generally proceeds via the formation of a 2-amido-thiophenol intermediate, which then undergoes cyclization and dehydration to yield the corresponding 2-substituted benzothiazole. The nature of the carboxylic acid directly determines the substituent at the 2-position. For instance, reacting 2-aminothiophenol with a dicarboxylic acid would lead to a benzothiazole with a carboxylic acid group at the 2-position, not at the 7-position.
Condensation Reactions
Condensation reactions of 2-aminothiophenol with aldehydes, ketones, or acyl chlorides are also widely used for the synthesis of 2-substituted benzothiazoles. ekb.egmdpi.com
The condensation of 2-aminothiophenol with various aldehydes is a versatile method for producing a diverse range of 2-aryl and 2-alkylbenzothiazoles. mdpi.comresearchgate.net The reaction mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the benzothiazole. The substituent on the aldehyde directly translates to the substituent at the 2-position of the resulting benzothiazole.
Similar to aldehydes, ketones can also be condensed with 2-aminothiophenol to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to 2-substituted benzothiazoles. mdpi.com Again, the substituents of the ketone dictate the substitution pattern at the 2-position of the benzothiazole ring.
Acyl chlorides react readily with 2-aminothiophenol to form N-(2-mercaptophenyl)amides, which can then be cyclized to afford 2-substituted benzothiazoles. ekb.eg This method provides an efficient route to a variety of 2-acyl and 2-arylbenzothiazoles.
Multi-step Synthetic Pathways
Due to the limitations of direct synthesis methods for obtaining the 7-carboxy isomer, multi-step synthetic sequences are the preferred and often necessary approach. These pathways typically start with a pre-functionalized benzene (B151609) ring, allowing for the strategic introduction of the carboxylic acid group at the desired position before the formation of the thiazole (B1198619) ring. A notable example is the synthesis of methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate, a key intermediate for various functionalized benzothiazoles. nih.govresearchgate.net
The synthesis of this important derivative begins with methyl 2-amino-3-nitrobenzoate. The multi-step process involves protection of the amino group, reduction of the nitro group to an amine, bromination, and finally, a copper-mediated cyclization to form the benzothiazole ring. nih.govresearchgate.net
A detailed breakdown of a reported multi-step synthesis is provided in the table below:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl 2-amino-3-nitrobenzoate | Boc₂O, DMAP, Et₃N, THF, r.t., 5 h | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | - |
| 2 | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | H₂, Pd/C, EtOH, r.t. | Methyl 3-amino-2-(tert-butoxycarbonylamino)benzoate | - |
| 3 | Methyl 3-amino-2-(tert-butoxycarbonylamino)benzoate | NBS, DMF, 0 °C to r.t. | Methyl 3-amino-6-bromo-2-(tert-butoxycarbonylamino)benzoate | - |
| 4 | Methyl 3-amino-6-bromo-2-(tert-butoxycarbonylamino)benzoate | Appel's salt, Pyridine, CH₂Cl₂, r.t. | Methyl 6-bromo-2-(tert-butoxycarbonylamino)benzo[d]thiazole-7-carboxylate | - |
| 5 | Methyl 6-bromo-2-(tert-butoxycarbonylamino)benzo[d]thiazole-7-carboxylate | CuCN, DMF, 150 °C | Methyl 2-cyano-6-(tert-butoxycarbonylamino)benzo[d]thiazole-7-carboxylate | - |
| 6 | Methyl 2-cyano-6-(tert-butoxycarbonylamino)benzo[d]thiazole-7-carboxylate | TFA, CH₂Cl₂, r.t. | Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate | - |
Table 1: Multi-step synthesis of Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate. nih.govresearchgate.net
This strategic, multi-step approach allows for the precise placement of the carboxylate group at the 7-position, a feat not readily achievable through direct condensation methods. The resulting polyfunctionalized benzothiazole serves as a versatile building block for the synthesis of more complex molecules. nih.gov
Construction of the Thiazole Ring
The cornerstone of synthesizing the benzo[d]thiazole framework is the formation of the thiazole ring fused to a benzene ring. wikipedia.org A prevalent and historically significant method involves the condensation reaction of a 2-aminothiophenol derivative with a suitable one-carbon electrophile. wikipedia.orgmdpi.com
A common approach is the reaction of 2-aminothiophenol with a carboxylic acid or its derivatives, such as acyl chlorides. wikipedia.orgmdpi.com This reaction typically proceeds via the formation of an intermediate o-amidethiophenol, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. mdpi.com The reaction conditions often require high temperatures and the use of dehydrating agents or catalysts. For instance, polyphosphoric acid (PPA) is frequently used to facilitate the cyclization at elevated temperatures. mdpi.com
Another well-established method is the condensation of 2-aminothiophenols with aldehydes. mdpi.comijbpas.com This reaction can be catalyzed by various reagents, including acids or oxidizing agents. mdpi.com The choice of aldehyde determines the substituent at the 2-position of the benzothiazole ring.
The following table summarizes representative conditions for thiazole ring construction.
| Reactants | Reagents/Catalysts | Conditions | Product | Reference |
| 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature | 2-Substituted Benzothiazole | mdpi.com |
| 2-Aminothiophenol, Aldehyde | Phenyliodonium bis(trifluoroacetate) (PIFA) | Microwave Irradiation | 2-Substituted Benzothiazole | ijbpas.com |
| 2-Aminothiophenol, Aldehyde | Glycerol | Microwave Irradiation | 2-Substituted Benzothiazole | ijbpas.com |
| o-Iodoanilines, Arylacetic acids, Sulfur | Copper | - | 2-Substituted benzothiazoles | organic-chemistry.org |
Introduction of the Carboxylic Acid Group
Introducing a carboxylic acid group at the 7-position of the benzothiazole ring requires specific synthetic design. One strategy involves starting with a pre-functionalized benzene ring. For example, a substituted 2-aminothiophenol bearing a carboxyl group or a precursor group (like a methyl or cyano group) at the desired position can be used.
In a study focused on developing new building blocks for drug discovery, researchers synthesized methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. nih.gov While this example highlights the synthesis of a 6-carboxylic acid derivative, a similar strategy could be envisioned for the 7-carboxylic acid isomer, starting from an appropriately substituted aminothiophenol.
Alternatively, the carboxylic acid group can be introduced onto the pre-formed benzothiazole ring system through methods like carboxylation, although this can sometimes be challenging due to the need for specific directing groups and potential for multiple isomers. A more common approach is the oxidation of a precursor group, such as a methyl group, at the 7-position.
Another approach involves the hydrolysis of a nitrile or an ester group at the 7-position. For instance, a compound with a methoxycarbonyl group at the 7-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups play a crucial role. numberanalytics.comorganic-chemistry.org These are temporary modifications of functional groups to prevent them from reacting under certain conditions. organic-chemistry.org The choice of a protecting group is critical and depends on its stability under the reaction conditions and the ease of its selective removal later in the synthetic sequence. numberanalytics.com
For the synthesis of this compound, both the amino and thiol groups of the 2-aminothiophenol precursor, as well as the carboxylic acid group itself, might require protection depending on the specific reaction pathway.
Amino Group Protection: The amino group is nucleophilic and may need to be protected to prevent unwanted side reactions. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, while the Cbz group is often removed by hydrogenolysis. organic-chemistry.org
Thiol Group Protection: The thiol group is also nucleophilic and susceptible to oxidation. It can be protected using various groups, such as a benzyl (B1604629) group, which can be removed by hydrogenolysis.
Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting other parts of the molecule. These ester groups can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions. numberanalytics.com
An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups. numberanalytics.comorganic-chemistry.org This allows for the selective deprotection and subsequent reaction of one functional group while others remain protected.
Advanced Synthetic Techniques
Modern synthetic chemistry has seen the advent of several advanced techniques that offer significant advantages in terms of reaction efficiency, reduced reaction times, and improved environmental footprint.
Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, including the preparation of benzothiazole derivatives. ijbpas.comnih.govresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govairo.co.in
Several studies have reported the successful synthesis of benzothiazoles under microwave irradiation. For instance, the condensation of 2-aminothiophenols with carboxylic acids can be carried out efficiently under microwave heating in the absence of a solvent. researchgate.net This method offers a green and efficient alternative to traditional high-temperature reactions in acidic media. researchgate.net Similarly, the reaction of 2-aminothiophenols with aldehydes can be accelerated using microwave irradiation, sometimes in green solvents like glycerol. ijbpas.com A rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been developed using microwave irradiation, significantly shortening reaction times. nih.gov
The following table provides examples of microwave-assisted benzothiazole synthesis.
| Reactants | Catalyst/Solvent | Conditions | Key Advantage | Reference |
| 2-Aminothiophenol, Carboxylic Acids | Solvent-free | Microwave heating | Rapid, catalyst-free | researchgate.net |
| 2-Aminothiophenols, Aldehydes | Phenyliodonium bis(trifluoroacetate) (PIFA) | Microwave irradiation | High yield | ijbpas.com |
| 2-Aminothiophenol, Aldehydes | Glycerol (green solvent) | Microwave irradiation | Environmentally friendly | ijbpas.com |
| 2-Aminophenol/2-Aminothiophenol, Aldehydes | Waste curd water | Microwave irradiation | Green, waste-to-wealth | tandfonline.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. tandfonline.comnih.gov This approach offers several advantages, including reduced waste generation, lower costs, and simplified purification procedures. nih.gov
The synthesis of benzothiazole derivatives has been successfully achieved through MCRs. For example, triheterocyclic 4H-pyrimido[2,1-b]benzothiazole derivatives have been synthesized in good to excellent yields via a one-pot, three-component condensation of 2-aminobenzothiazole, substituted benzaldehydes, and β-dicarbonyl compounds. tandfonline.com Another study describes a one-pot, three-component reaction for the synthesis of annulated benzothiazoloquinazolines from 2-aminobenzothiazoles, α-tetralone, and aromatic/heteroaromatic aldehydes. nih.gov Researchers have also developed a one-pot, three-component synthesis of 2-substituted benzothiazole derivatives using a deep eutectic solvent as a green catalyst. rsc.org
Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. mdpi.comijbpas.comairo.co.in
Key green chemistry approaches in this area include:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol. ijbpas.comairo.co.in For instance, the synthesis of 2-substituted benzothiazoles has been achieved by the condensation of 2-aminothiophenol with aldehydes in water. ijbpas.com
Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. This includes the use of solid acid catalysts, biocatalysts like laccases, and metal-free organocatalysts. mdpi.comairo.co.in For example, brick-derived clay has been utilized as a catalyst for the synthesis of benzothiazole derivatives. ijbpas.com
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation and ultrasound to reduce reaction times and energy consumption. airo.co.in
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. One-pot multicomponent reactions are a prime example of this principle. nih.gov
The development of green synthetic routes not only minimizes the environmental impact but also often leads to more efficient and cost-effective processes for producing valuable compounds like this compound and its derivatives. mdpi.com
Catalytic Methods (e.g., Copper-catalyzed, Acid Catalysis, Samarium Triflate)
The synthesis of the benzothiazole core, a critical component of this compound, is frequently accomplished through catalytic methods that enhance efficiency, yield, and substrate scope. These methods often utilize transition metals or acid catalysts to facilitate the crucial cyclization step.
Copper-Catalyzed Synthesis: Copper catalysts are widely employed for the formation of the benzothiazole ring. rsc.orgorganic-chemistry.org One prominent strategy involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.orgacs.org This method is valued for its efficiency and applicability to a broad range of nitriles, including those with various functional groups, providing excellent yields under relatively mild conditions. organic-chemistry.org Another approach is the intramolecular C-S bond formation through the cyclization of N-(2-chlorophenyl)benzothioamides, which can be catalyzed by a copper(II)-BINAM complex under mild reaction conditions. bohrium.com These copper-catalyzed reactions represent a robust and operationally simple pathway to substituted benzothiazoles. acs.org
Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for benzothiazole synthesis. Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones proceeds without the need for metals or oxidants, yielding various 2-substituted benzothiazoles. acs.org Catalysts such as p-toluenesulfonic acid (TsOH·H₂O) have proven highly effective. acs.org Other acidic systems, including urea (B33335) nitrate, succinimide-N-sulfonic acid, and a mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl), have been successfully used to catalyze the condensation of 2-aminothiophenols with aldehydes. mdpi.com A simple and green method utilizes alkyl carbonic acid, formed in situ from CO₂ and an alcohol, to catalyze the reaction between 2-aminothiophenol and aldehydes. tandfonline.com These acid-catalyzed methods are often characterized by high yields, mild conditions, and simple workup procedures. mdpi.com
Samarium Triflate: Samarium(III) triflate [Sm(OTf)₃] has emerged as a highly efficient and reusable water-tolerant Lewis acid catalyst for the synthesis of benzothiazoles. organic-chemistry.orgthieme-connect.comthieme-connect.com This catalyst facilitates the condensation of o-amino(thio)phenols with aldehydes or carboxylic acids in aqueous media. organic-chemistry.orgresearchgate.net The use of Sm(OTf)₃ offers several advantages, including mild reaction conditions, short reaction times, excellent yields, and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. thieme-connect.comresearchgate.net The reaction proceeds smoothly for a wide range of substrates, including aromatic, aliphatic, and heterocyclic aldehydes. thieme-connect.com
Table 1: Comparison of Catalytic Synthesis Methods for Benzothiazole Derivatives
| Catalytic Method | Typical Reactants | Catalyst Example | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Copper-Catalyzed | 2-Aminobenzenethiols + Nitriles | Cu(OAc)₂ | High efficiency, broad substrate scope, mild conditions. | organic-chemistry.orgacs.org |
| N-(2-chlorophenyl)benzothioamides | Copper(II)–BINAM | Intramolecular C-S bond formation, mild conditions. | bohrium.com | |
| Acid Catalysis | 2-Amino thiophenols + β-Diketones | p-Toluene sulfonic acid (TsOH) | Metal-free, oxidant-free, excellent yields. | acs.org |
| 2-Aminothiophenols + Aldehydes | H₂O₂/HCl | Short reaction times, simple setup, excellent yields. | mdpi.com | |
| 2-Aminothiophenols + Aldehydes | Alkyl Carbonic Acid (from CO₂) | Green, self-neutralizing system, mild conditions. | tandfonline.com | |
| Samarium Triflate | o-Amino(thio)phenols + Aldehydes | Sm(OTf)₃ | Reusable catalyst, aqueous medium, high yields. | organic-chemistry.orgthieme-connect.comthieme-connect.com |
| 2-Aminothiophenol + Carboxylic Acids | Sm(OTf)₃ | Facile, aqueous media, easy work-up. | researchgate.net |
Derivatization Strategies for this compound
The strategic derivatization of this compound is crucial for modulating its physicochemical properties and exploring its potential in various chemical applications. Modifications can be targeted at the carboxylic acid group or the benzothiazole ring itself.
Modification of the Carboxylic Acid Group
The carboxylic acid moiety at the 7-position is a prime site for chemical modification. Standard transformations such as esterification and amidation can be readily applied. For instance, the synthesis of methyl benzo[d]thiazole-7-carboxylate serves as a common first step for further derivatization. The carboxylic acid can be coupled with various amines or alcohols to generate a library of amide and ester derivatives, respectively. researchgate.net This approach was demonstrated in the synthesis of novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives, where the carboxylic acid was converted to esters to create plant activators. nih.gov Such modifications can significantly alter the molecule's solubility, lipophilicity, and biological interaction profile.
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are important derivatives of benzothiazoles. medwinpublishers.com To synthesize a Schiff base from this compound, it is typically necessary to first introduce an amino group onto the benzothiazole ring, most commonly at the 2-position, to yield a 2-aminothis compound precursor. This amino-functionalized intermediate can then undergo condensation with a variety of aldehydes or ketones. jgpt.co.inacs.org The reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. medwinpublishers.comjocpr.com This strategy allows for the incorporation of a wide range of aromatic and heterocyclic moieties into the final structure, leading to a diverse set of Schiff base derivatives. jocpr.comijrar.org
Table 2: Derivatization Strategies for this compound
| Strategy | Target Site | Reaction Type | Example Products | Reference(s) |
|---|---|---|---|---|
| Carboxylic Acid Modification | 7-Carboxylic Acid | Esterification, Amidation | Methyl benzo[d]thiazole-7-carboxylate, Amide derivatives | researchgate.net |
| Ring Substitution | Benzene Ring (Positions 4, 5, 6) | Electrophilic Aromatic Substitution | Hydroxy, nitro, or halogen-substituted derivatives | chemistryjournal.netacs.org |
| Schiff Base Synthesis | 2-Amino group (after introduction) | Condensation with Aldehydes/Ketones | N-((Aryl)methylene)-benzo[d]thiazole-7-carboxylic acid derivatives | jgpt.co.inacs.orgjocpr.com |
Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Patterns
The benzothiazole (B30560) ring system is generally considered to be electron-rich, which would suggest a propensity for electrophilic aromatic substitution. However, the reactivity of specific positions on the benzene (B151609) ring is influenced by the electronic effects of both the fused thiazole (B1198619) ring and the carboxylic acid group. The thiazole ring, being heterocyclic, exerts a deactivating effect on the fused benzene ring. wikipedia.org Furthermore, the carboxylic acid group at the 7-position is an electron-withdrawing group, which further deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to itself.
Considering the numbering of the benzothiazole ring, the positions available for substitution on the benzene moiety are 4, 5, and 6. The directing effects of the fused thiazole ring and the 7-carboxylic acid group are critical in determining the regioselectivity of these reactions. Theoretical calculations of electron density can provide insight, with positions of higher electron density being more susceptible to electrophilic attack. chemicalbook.com For the parent benzothiazole, electrophilic substitution is known to occur preferentially at the C5 and C7 positions. However, with the C7 position occupied by a carboxylic acid, the substitution pattern is altered. The deactivating nature of the carboxylic acid would likely direct incoming electrophiles to the C5 position.
Nucleophilic Reactivity of the Thiazole Nitrogen and Sulfur Atoms
The benzothiazole scaffold contains two heteroatoms, nitrogen and sulfur, which possess lone pairs of electrons and can thus exhibit nucleophilic character. mdpi.comresearchgate.net The nitrogen atom at position 3 is considered the more basic and primary site for coordination with metal ions and electrophiles. mdpi.com Its pyridine-type nature makes it a target for alkylation and other electrophilic attacks. chemicalbook.com
The sulfur atom at position 1, with its lone pair contributing to the aromaticity of the thiazole ring, is generally less nucleophilic than the nitrogen. chemicalbook.com However, it can still participate in reactions, particularly in the formation of radical cations under certain oxidative conditions, where significant spin density can be located on the sulfur atom. rsc.org The relative nucleophilicity of the nitrogen and sulfur atoms can be influenced by the substituents on the benzothiazole ring system.
Carboxylic Acid Reactivity (e.g., Esterification, Amidation)
The carboxylic acid group at the 7-position of the benzothiazole ring undergoes typical reactions characteristic of this functional group. These include esterification and amidation, which are fundamental for creating derivatives with modified properties.
Esterification: The conversion of Benzo[d]thiazole-7-carboxylic acid to its corresponding esters can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common approach. acs.org Alternatively, the carboxylic acid can be activated to facilitate ester formation under milder conditions.
Amidation: The formation of amides from this compound involves its reaction with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and promote the formation of the amide bond. nih.govresearchgate.net A variety of coupling reagents can be employed, and the choice often depends on the specific substrates and desired reaction conditions.
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Benzo[d]thiazole-7-carboxylate ester |
| Amidation | Amine, Coupling Agent (e.g., HATU, DCC) | N-substituted Benzo[d]thiazole-7-carboxamide |
Mechanistic Insights into Benzothiazole Ring Formation
The synthesis of the benzothiazole core is a cornerstone of its chemistry, with several established mechanistic pathways. A prevalent method involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its derivative. wikipedia.orgresearchgate.netmdpi.commdpi.com
The general mechanism for the reaction between a 2-aminothiophenol and a carboxylic acid typically proceeds through the following steps:
Amide Formation: The amino group of the 2-aminothiophenol attacks the carbonyl carbon of the carboxylic acid (often activated, for instance, as an acyl chloride) to form an intermediate N-(2-mercaptophenyl)amide.
Cyclization: Intramolecular nucleophilic attack by the sulfur atom onto the carbonyl carbon of the amide linkage occurs.
Dehydration: Elimination of a water molecule leads to the formation of the benzothiazole ring.
This reaction can be catalyzed by acids or promoted by dehydrating agents. mdpi.com Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. mdpi.com
Oxidation Reactions for Carboxylic Acid Formation
The introduction of the carboxylic acid group at the 7-position of a pre-existing benzothiazole ring can be achieved through the oxidation of a suitable precursor, such as a methyl group or a primary alcohol. science-revision.co.uk The oxidation of a methyl group on the benzene ring of a benzothiazole derivative to a carboxylic acid typically requires strong oxidizing agents.
The mechanism of such oxidations can be complex but generally involves the initial attack of the oxidizing agent on the alkyl group, leading to the formation of an alcohol, then an aldehyde, and finally the carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired transformation without cleaving the benzothiazole ring. science-revision.co.uk
Another synthetic strategy involves the oxidation of a methyl group at the C2 position of the thiazole ring to form an aldehyde, which can then be further oxidized to a carboxylic acid. acs.org This highlights the differential reactivity of substituents based on their position on the heterocyclic ring system.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Benzo[d]thiazole-7-carboxylic acid, ¹H NMR would reveal signals corresponding to the aromatic protons on the benzene (B151609) ring and the single proton on the thiazole (B1198619) ring.
¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for each of the eight carbon atoms, including those of the carboxylic acid group, the fused benzene ring, and the thiazole ring. researchgate.netmdpi.com
While NMR is a standard characterization method, specific, publicly accessible ¹H and ¹³C NMR spectral data for this compound is not available in the reviewed literature. However, analysis of related benzothiazole (B30560) derivatives shows characteristic aromatic signals between 7.30 and 8.78 ppm in ¹H NMR. mdpi.com
Mass Spectrometry (ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like carboxylic acids, allowing for the detection of the molecular ion with minimal fragmentation. alfa-chemistry.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. alfa-chemistry.com The theoretically calculated exact mass for this compound is 179.00410 Da. nih.goviucr.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, often used for the analysis of volatile compounds. iucr.org Its applicability to this compound may require derivatization to increase volatility.
Specific experimental mass spectra for this compound are not detailed in the available research, but the techniques are standard for its analysis.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₅NO₂S | fluorochem.co.uknih.gov |
| Molecular Weight | 179.20 g/mol | nih.gov |
| Exact Mass | 179.00410 Da | nih.goviucr.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
O-H stretch of the carboxylic acid group, typically a broad band in the region of 3300-2500 cm⁻¹.
C=O stretch of the carboxylic acid, a strong, sharp peak around 1700 cm⁻¹.
C=N stretch of the thiazole ring, usually observed in the 1650-1550 cm⁻¹ region.
C-H aromatic stretches appearing above 3000 cm⁻¹.
C-S stretch , which is typically weak and found in the fingerprint region.
While these are the expected regions for absorption, specific experimental IR data for this compound is not provided in the surveyed literature. alfa-chemistry.com
Single-Crystal X-ray Diffraction Analysis
Despite its utility, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound in the reviewed scientific literature.
Elemental Analysis (C, H, N, S)
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared to the calculated theoretical values to verify the purity and confirm the empirical formula of the sample. iucr.org
The theoretical elemental composition of this compound (C₈H₅NO₂S) is calculated from its molecular formula and atomic weights.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 53.62% |
| Hydrogen | H | 1.008 | 2.81% |
| Nitrogen | N | 14.007 | 7.82% |
| Oxygen | O | 15.999 | 17.86% |
| Sulfur | S | 32.06 | 17.90% |
| Total | 100.00% |
Experimental elemental analysis data from synthesized batches of the compound would be used to confirm these theoretical values.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Studies on various derivatives of the benzothiazole (B30560) scaffold have demonstrated its versatility in binding to a range of biological targets. For instance, hybrid molecules of benzothiazole cross-linked with hydroxamic acid have been docked into the active site of Histone Deacetylase 8 (HDAC8, PDB ID: 1T69). f1000research.com One such hybrid, where the linker was p-aminobenzoic acid, recorded a particularly low docking score (ΔG) of -9.46 kcal/mol, indicating strong binding affinity, which was superior to the standard inhibitor Vorinostat (SAHA) with a score of -5.375 kcal/mol. f1000research.com
In another study, benzothiazole–carboxamide hybrids were synthesized and docked against two protein targets implicated in cancer, 4WKQ and 6LUD. japsonline.com The results revealed that the nature and position of substituents significantly influenced binding affinity. Compound 6b showed the best binding to target 4WKQ, while compound 6j was the top binder for 6LUD. japsonline.com Similarly, docking studies of other benzothiazole derivatives have suggested that the inhibition of E. coli MurB and 14-lanosterol demethylase could be the mechanism behind their antimicrobial activities. nih.gov
These simulations provide critical information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the rational design of more potent inhibitors based on the benzo[d]thiazole core.
Table 1: Molecular Docking Results for Benzothiazole Derivatives
| Derivative Class | Protein Target (PDB ID) | Top Score/Binding Affinity (ΔG) | Reference |
|---|---|---|---|
| Benzothiazole-Hydroxamic Acid Hybrid | HDAC8 (1T69) | -9.46 kcal/mol | f1000research.com |
| Benzothiazole–Carboxamide Hybrid (6b) | 4WKQ | Superior affinity within its series | japsonline.com |
| Benzothiazole–Carboxamide Hybrid (6j) | 6LUD | Superior affinity within its series | japsonline.com |
| Benzothiazole Derivatives | E. coli MurB | Favorable binding suggested | nih.gov |
| Benzothiazole Derivatives | 14-lanosterol demethylase | Favorable binding suggested | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov While a specific QSAR model for Benzo[d]thiazole-7-carboxylic acid is not prominently featured in available literature, the methodology has been successfully applied to structurally analogous compounds, such as benzimidazole (B57391) derivatives, providing a framework for how such an analysis would proceed. bohrium.com
In a typical 3D-QSAR study, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. bohrium.com These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. bohrium.com
For example, a 3D-QSAR study on antitubercular benzimidazole derivatives yielded statistically significant models. bohrium.com The CoMFA and CoMSIA models demonstrated good predictive ability, with key statistical parameters indicating their robustness. bohrium.com
CoMFA Model: Showed a q² of 0.727 and a predictive r² (r²pred) of 0.714. bohrium.com
CoMSIA Model: Showed a q² of 0.640 and an r²pred of 0.748. bohrium.com
The contour maps from such models provide clear design directives. For instance, a CoMFA steric map might indicate that bulky substituents in one region decrease efficacy, while in another they enhance it. Electrostatic maps highlight where electron-donating or electron-withdrawing groups are favored. bohrium.com This approach allows chemists to rationally modify the core structure of a compound like this compound to improve its activity based on predictable, data-driven insights. nih.govbohrium.com
Table 2: Example Statistical Validation Parameters from a 3D-QSAR Study on Analogous Compounds
| Parameter | Description | CoMFA Value | CoMSIA Value | Reference |
|---|---|---|---|---|
| q² | Cross-validated correlation coefficient (internal predictive ability) | 0.727 | 0.640 | bohrium.com |
| r²pred | Predictive correlation coefficient for the test set (external predictive ability) | 0.714 | 0.748 | bohrium.com |
| F-test value | F-test statistic for the regression model | 161 | 132 | bohrium.com |
| SEE | Standard Error of Estimate | 0.176 | 0.152 | bohrium.com |
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. These in silico predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, saving significant resources. rsc.org
For the benzothiazole class of compounds, ADMET properties are often evaluated using software like SwissADME and knowledge-based tools. rsc.org These predictions typically assess compliance with established guidelines like Lipinski's Rule of Five, which helps estimate oral bioavailability. f1000research.com Studies on benzothiazole-hydroxamic acid hybrids, for example, showed no violations of Lipinski's rule. f1000research.com Further predictions for this class suggested low passive oral absorption but also a low probability of penetrating the blood-brain barrier (BBB), which can be a desirable trait for avoiding central nervous system side effects. f1000research.com
In the development of benzothiazole-based DNA gyrase inhibitors, improving ADMET properties was a key focus. acs.org Hit-to-lead optimization efforts aimed to enhance characteristics such as kinetic solubility and the unbound fraction of the drug in plasma, which are critical for in vivo efficacy. acs.org The design of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives also incorporated in silico ADMET predictions to select analogues with a high degree of drug-likeness for synthesis and further testing. rsc.org
Table 3: Predicted ADMET Properties for Representative Benzothiazole Derivatives
| Compound Class | Property Predicted | Finding | Reference |
|---|---|---|---|
| Benzothiazole-Hydroxamic Acid Hybrids | Lipinski's Rule of Five | No violations | f1000research.com |
| Benzothiazole-Hydroxamic Acid Hybrids | Oral Absorption | Low (predicted) | f1000research.com |
| Benzothiazole-Hydroxamic Acid Hybrids | Blood-Brain Barrier (BBB) Penetration | No (predicted) | f1000research.com |
| Imidazo-[2,1-b]-thiazole Derivatives | Drug-likeness | Used to select suitable analogues | rsc.org |
| Benzothiazole DNA Gyrase Inhibitors | Solubility & Free Fraction | Optimized through structural modification | acs.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Band Gap Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for predicting properties like total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (band gap, E_g). sciencepublishinggroup.com These parameters are fundamental to understanding a molecule's reactivity, stability, and potential in electronic applications. nih.govsciencepublishinggroup.com
DFT studies on polythiophenes containing benzothiazole and benzoxazole (B165842) units have provided significant insights into the electronic effects of the benzothiazole moiety. nih.govresearchgate.netnih.gov One study demonstrated that incorporating a benzo[d]thiazole unit into a polymer backbone can dramatically alter its electronic properties. nih.govresearchgate.net
Specifically, when a benzo[d]thiazole unit was added to a polymer (changing polymer P1 to P3), the total energy (E_tot) of the system decreased, indicating greater stability, and the band gap (E_g) was reduced by nearly two orders of magnitude, from 0.621 eV to just 0.006 eV. nih.govresearchgate.netnih.gov A smaller band gap is generally associated with higher chemical reactivity and lower kinetic stability, and it is a critical property for developing conductive materials and semiconductors. researchgate.net These theoretical results highlight the potential of using the benzo[d]thiazole scaffold to tune the electronic and optical properties of materials for applications in smart electronic devices. nih.govnih.gov
Table 4: DFT Calculation Results for Polymers With and Without a Benzo[d]thiazole Moiety
| Polymer System | Description | Total Energy (E_tot) | Band Gap (E_g) | Reference |
|---|---|---|---|---|
| P1 | Base polymer without added benzothiazole | -1904 eV | 0.6210 eV | nih.govresearchgate.net |
| P3 | P1 with an added benzo[d]thiazole unit | -3348 eV | 0.0060 eV | nih.govresearchgate.netnih.gov |
Pharmacophore Modeling
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with similar or improved activity.
This technique has been applied to benzothiazole derivatives to understand their interactions with various biological targets. In a study on benzothiazole DNA gyrase inhibitors, a structure-based pharmacophore model was generated from the molecular dynamics trajectory of an inhibitor bound to the E. coli GyrB protein. rsc.org This approach yielded numerous models that capture the key interaction points within the enzyme's ATP-binding site, providing a detailed map for designing new inhibitors. rsc.org
Another study focused on benzothiazole-based compounds targeting DprE1, an essential enzyme in Mycobacterium tuberculosis. rsc.org Pharmacophore analysis of active compounds suggested that the presence of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor is crucial for potent DprE1 inhibition and anti-tubercular activity. rsc.org These models act as powerful filters in virtual screening campaigns and provide clear hypotheses for the structural modification of the benzo[d]thiazole scaffold to enhance its therapeutic potential.
Table 5: Key Features Identified in Pharmacophore Models for Benzothiazole Derivatives
| Target | Key Pharmacophoric Features | Implication | Reference |
|---|---|---|---|
| E. coli DNA Gyrase B | Specific 3D arrangement of features from ligand-protein complex | Guides design of new DNA gyrase inhibitors | rsc.org |
| M. tuberculosis DprE1 | Aromatic center, aliphatic carbon center, hydrogen bond donor | Essential for anti-tubercular activity via DprE1 inhibition | rsc.org |
Medicinal Chemistry Applications and Biological Evaluation
Antimicrobial Activity
Derivatives of the benzothiazole (B30560) scaffold are recognized for their potential to combat various microbial pathogens. Research has shown that modifications to the core structure, including substitutions at the 7-position, can significantly influence their antimicrobial spectrum and potency.
The benzothiazole nucleus is a fundamental component of various antibacterial agents. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzothiazole ring are critical for antibacterial efficacy. For instance, research on benzothiazole derivatives has shown that the introduction of methyl or bromo groups at the 7-position of the ring can enhance antibacterial action. nih.gov
Certain benzothiazole derivatives exert their antibacterial effects by inhibiting essential microbial enzymes. researchgate.net Dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, has been identified as a target. mdpi.com Sulfonamide-containing benzothiazoles have been shown to inhibit the DHPS enzyme by competing with its natural substrate, 4-aminobenzoic acid (PABA). mdpi.com
Other studies have synthesized and evaluated various series of benzothiazole derivatives against a range of bacterial strains. For example, benzothiazole-clubbed isatin (B1672199) derivatives displayed more potent activity against Gram-negative bacteria like E. coli and P. aeruginosa than against Gram-positive strains. nih.gov In one study, a specific derivative, compound 41c , showed an excellent minimum inhibitory concentration (MIC) of 3.1 μg/ml against E. coli. nih.gov Another series of pyrazolone-containing benzothiazoles also exhibited significant activity; compound 16c was particularly effective against S. aureus with a MIC of 0.025 mM, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. mdpi.com
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 41c (Benzothiazole-isatin derivative) | E. coli | 3.1 μg/ml | nih.gov |
| Compound 41c (Benzothiazole-isatin derivative) | P. aeruginosa | 6.2 μg/ml | nih.gov |
| Compound 16c (Pyrazolone-benzothiazole derivative) | S. aureus | 0.025 mM | mdpi.com |
The development of broad-spectrum antifungal agents is a critical area of research, and benzothiazole derivatives have emerged as promising candidates. nih.gov The antifungal potential of this class of compounds is often linked to the inhibition of N-myristoyltransferase (NMT), an enzyme that is a novel target for antifungal drug development. researchgate.net
Hybrid molecules combining the benzothiazole and thiazole (B1198619) scaffolds have been synthesized and shown to possess dual antibacterial and antifungal properties. nih.gov These compounds are designed to interact with multiple biological targets, potentially simplifying treatment regimens. nih.gov Studies on a series of benzothiazole derivatives that included a compound with a carboxylic acid at the 6-position—structurally similar to the 7-carboxylic acid—were evaluated for antifungal activity, among other properties. semanticscholar.org While specific data for a 7-carboxylic acid derivative was not detailed, the broad investigation into this class of compounds highlights its potential. In one study, Schiff bases containing a benzothiazole unit were evaluated and showed excellent antifungal activity against Candida albicans when compared to the standard drug Fluconazole. nih.gov
Tuberculosis remains a major global health threat, necessitating the discovery of new chemotypes. nih.gov Benzothiazole derivatives have been extensively investigated as potential anti-tubercular agents. nih.gov The carboxylic acid functionality is a key precursor in the synthesis of many of these active compounds. For example, benzo[d]thiazole-2-carboxylic acids are used as starting materials to create benzo[d]thiazole-2-carbanilides, which have shown significant activity against M. tuberculosis H37Rv. nih.gov
In one extensive study, seventy-two such carbanilide (B493258) derivatives were synthesized and tested. Thirty-two of these compounds exhibited MIC values in the range of 0.78-6.25 μg/mL. nih.gov The most potent compounds, including 4i, 4n, 7e, and 7w , had a MIC of 0.78 μg/mL. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the catalytic site of the ATP Phosphoribosyltransferase (HisG) enzyme. nih.gov
Furthermore, the position of a carboxylic acid group on appended moieties can influence activity. In a series of pyrimidine-tethered benzothiazoles, a derivative with a carboxylic acid group at the ortho position of an aniline (B41778) ring (7d ) showed better activity (MIC = 31.25 µg/mL) than the para-substituted equivalent, suggesting that substitution patterns are a key determinant of efficacy. tandfonline.com
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Benzo[d]thiazole-2-carbanilides (e.g., 4i, 4n, 7e, 7w) | 0.78 μg/mL | nih.gov |
| Compound 7d (Pyrimidine-tethered derivative) | 31.25 µg/mL | tandfonline.com |
Anticancer and Antiproliferative Activity
The benzothiazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against a wide range of cancers, including breast, colon, prostate, and lung cancer. nih.govnih.gov The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of key enzymes. tandfonline.com SAR studies have revealed that substitution at the 7-position can be particularly advantageous; for example, the incorporation of a fluorine atom at this position was found to enhance cytotoxicity. tandfonline.com
A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Certain novel pyrazole-benzothiazole derivatives containing an aminoguanidine (B1677879) unit have been shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov
Another study on a different series of benzothiazole derivatives identified compounds that were more potent than the standard drug cisplatin (B142131) against the MCF-7 human breast cancer cell line. nih.gov The cytotoxic activity of these derivatives was associated with the regulation of free radical production, leading to increased levels of hydrogen peroxide and nitric oxide, which ultimately cause tumor cell death. nih.gov This process involves an increase in the activity of superoxide (B77818) dismutase and a depletion of intracellular reduced glutathione (B108866), catalase, and glutathione peroxidase. nih.gov Similarly, a Benzene-Poly-Carboxylic Acid Complex (BP-C1) has been shown to induce apoptosis in MCF-7 and T47D breast cancer cells through the activation of initiator caspases 8 and 9. plos.org
Derivatives of benzothiazole have been evaluated against numerous human cancer cell lines, with many showing potent inhibitory activity.
MCF-7 (Human Breast Adenocarcinoma): This cell line is frequently used to screen benzothiazole derivatives. A series of benzothiazole-thiazolidinone hybrids were tested against MCF-7 cells, with compounds 87 and 88 identified as potent agents with IC50 values of 7.39 µM and 7.56 µM, respectively, compared to cisplatin's IC50 of 13.33 µM. researchgate.net In another study, fluorinated 2-aryl benzothiazole derivatives demonstrated potent activity, with compound 2 (4-(5-fluorobenzo[d]thiazol-2-yl)phenol) showing a GI50 value of 0.4 µM. nih.govtandfonline.com Additionally, benzothiazole–carboxamide hybrids have been synthesized and evaluated, with compound 6j displaying the highest potency against MCF-7 cells with an IC50 value of 6.56 µM. japsonline.com
PC-3 (Human Prostate Carcinoma): Research into carbohydrazide-containing benzothiazole derivatives has shown their effectiveness against prostate cancer cell lines. Specifically, N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65 ) exhibited potent anticancer activity against PC-3 cells with an IC50 value of 19.9 ± 1.17 µg/mL. nih.gov
HeLa (Human Cervical Carcinoma): Mannich base arylimidazo derivatives containing the benzothiazole moiety have been screened for their anticancer activities against HeLa cells, showing notable cytotoxicity. nih.govtandfonline.com A separate study on 2,6-disubstituted-benzothiazole derivatives found that a sulphonamide-based compound (40 ) exhibited modest anti-cancer activity against HeLa cells with an IC50 of 44.15 µM. nih.gov
| Compound/Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound 87 (Benzothiazole-thiazolidinone hybrid) | MCF-7 | 7.39 µM | researchgate.net |
| Compound 88 (Benzothiazole-thiazolidinone hybrid) | MCF-7 | 7.56 µM | researchgate.net |
| Compound 2 (Fluorinated 2-aryl benzothiazole) | MCF-7 | 0.4 µM | nih.govtandfonline.com |
| Compound 6j (Benzothiazole–carboxamide hybrid) | MCF-7 | 6.56 µM | japsonline.com |
| Compound 65 (Carbohydrazide derivative) | PC-3 | 19.9 ± 1.17 µg/mL | nih.gov |
| Compound 40 (Sulphonamide-based derivative) | HeLa | 44.15 µM | nih.gov |
Based on a comprehensive search of the available scientific literature, there is currently no specific research data published on the compound “Benzo[d]thiazole-7-carboxylic acid” for the biological activities outlined in your request. The existing body of research focuses on the broader class of benzothiazole derivatives, with various substitutions at different positions on the benzothiazole ring, but does not provide specific experimental results for the 7-carboxylic acid variant in the contexts of topoisomerase inhibition, microtubule polymerization inhibition, specific enzyme inhibition (xanthine oxidase, carbonic anhydrase, leucyl-tRNA synthetase), or neuroprotective effects.
Therefore, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on "this compound" and including detailed, specific research findings and data tables for the specified subsections. The information required to populate the requested outline for this particular compound is not present in the retrieved search results.
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives have been identified as a promising class of compounds for the development of new anti-inflammatory and analgesic agents nih.govstmjournals.injchemrev.com. The core structure is considered a key pharmacophore that can interact with biological targets involved in inflammation and pain pathways. Research has shown that specific substitutions on the benzothiazole ring can lead to significant inhibition of inflammatory mediators.
The anti-inflammatory action of some benzothiazole derivatives is thought to occur through the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins—key molecules in the inflammatory response stmjournals.in. For instance, novel synthesized derivatives of benzothiazole carrying benzenesulphonamide and carboxamide moieties have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models nih.gov.
In addition to their anti-inflammatory effects, many of these compounds also exhibit analgesic properties. The development of benzothiazole libraries, sometimes synthesized using green chemistry approaches like microwave assistance, has yielded compounds with notable analgesic effects stmjournals.in. The versatility of the benzothiazole scaffold allows for modifications that can enhance both anti-inflammatory and analgesic activities, making these compounds attractive for treating conditions associated with pain and inflammation jchemrev.comijcrt.org.
Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound ID | Structure | Assay | Results | Reference |
|---|---|---|---|---|
| 17c | N-(1,3-Benzothiazol-2-yl)-4-methyl-2-[N-(4-aminobenzenesulfonyl)-1-phenylformamido]pentanamide | Carrageenan-induced rat paw edema | 80% inhibition at 3h | nih.gov |
| 17i | N-(1,3-Benzothiazol-2-yl)-4-methyl-2-[N-(4-methoxybenzenesulfonyl)-1-phenylformamido]pentanamide | Carrageenan-induced rat paw edema | 78% inhibition at 3h | nih.gov |
Antiviral Activity (e.g., Anti-HIV, Anti-Influenza, Hepatitis B/C, Yellow Fever, Bovine Viral Diarrhoea)
The benzothiazole nucleus is a versatile scaffold that has been incorporated into various molecules demonstrating a broad spectrum of antiviral activities mdpi.comsemanticscholar.orgnih.gov. Researchers have explored benzothiazole derivatives for their potential to inhibit the replication of a wide range of viruses, including those responsible for significant human diseases mdpi.comscilit.comresearchgate.net.
Derivatives of benzothiazole have been investigated as potential inhibitors of viral enzymes that are essential for the viral life cycle, such as reverse transcriptase, protease, helicase, and polymerase nih.gov. For instance, certain benzothiazole analogues have shown inhibitory activity against the hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme mdpi.com. Similarly, other derivatives have been identified as potential anti-HIV agents nih.gov.
While extensive research has been conducted on various substituted benzothiazoles, a study that synthesized and evaluated a series of benzothiazole Schiff bases against HIV-1, Hepatitis B virus (HBV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV) found that none of the tested compounds exhibited antiviral activity. This highlights the importance of specific structural features for antiviral efficacy. The structural diversity of benzothiazole derivatives allows for fine-tuning of their biological activity against specific viral targets mdpi.com.
Antidiabetic Activity
Diabetes mellitus is a chronic metabolic disorder, and there is an ongoing search for new and effective therapeutic agents. Benzothiazole derivatives have emerged as a class of compounds with potential antidiabetic properties seejph.comseejph.comannalsofrscb.ropcbiochemres.com. These compounds are being investigated for their ability to modulate key biological targets involved in glucose homeostasis.
The hypoglycemic effects of benzothiazole derivatives may be attributed to several mechanisms. One proposed mechanism is the potentiation of insulin (B600854) effects, either by enhancing its secretion from pancreatic beta cells or by increasing its release from a bound form koreascience.kr. For example, a series of novel benzothiazole derivatives were synthesized and showed significant hypoglycemic activity in a streptozotocin-induced diabetic rat model, with some compounds demonstrating efficacy comparable to the standard drug, glibenclamide koreascience.kr.
Furthermore, hybrid molecules incorporating both benzothiazole and coumarin (B35378) moieties have been reviewed as multi-targeted antidiabetic agents. These hybrids may enhance insulin secretion and sensitivity, and also provide protective effects to beta cells through their antioxidant and anti-inflammatory properties seejph.comseejph.com.
Table 2: Hypoglycemic Activity of Selected Benzothiazole Derivatives in Streptozotocin-Induced Diabetic Rats
| Compound ID | Structure | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |
|---|---|---|---|---|
| 3d | 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[d]thiazole | 100 | Significant reduction | koreascience.kr |
| Glibenclamide | Standard Drug | 10 | Significant reduction | koreascience.kr |
Antimalarial Activity
Malaria remains a significant global health problem, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. Benzothiazole derivatives have been identified as a promising source of compounds with antiplasmodial activity nih.gov. The benzothiazole scaffold is considered a "privileged structure" in the development of antimalarial drugs due to its presence in various biologically active compounds .
Research has shown that the substitution pattern on the benzothiazole ring is critical for its antimalarial efficacy nih.gov. For instance, a series of benzothiazole hydrazones were synthesized and found to exhibit antimalarial activity both in vitro and in vivo. These compounds are thought to act by chelating iron and inhibiting heme polymerization, a critical detoxification process for the malaria parasite nih.gov.
Specifically, certain 2,6-substituted benzothiazole derivatives have demonstrated potent anti-plasmodial activity against Plasmodium falciparum bdpsjournal.org. The exploration of various synthetic pathways to create diverse benzothiazole libraries continues to be an active area of research in the quest for novel and effective antimalarial drugs researchgate.net.
Protein-Ligand Interaction Studies
Understanding how a potential drug molecule interacts with its biological target is fundamental to drug design and optimization. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level nih.govbiointerfaceresearch.comtandfonline.com. For benzothiazole derivatives, these techniques have been widely applied to elucidate their mechanism of action and to guide the design of more potent inhibitors for various diseases.
Molecular docking studies have been used to predict the binding modes of benzothiazole derivatives within the active sites of target proteins. For example, in the context of cancer therapy, benzothiazole-thiazole hybrids have been designed as inhibitors of the p56lck enzyme, with docking studies revealing key interactions within the ATP binding site biointerfaceresearch.com. Similarly, benzothiazole derivatives have been investigated as potential inhibitors of the p53-MDM2 interaction in breast cancer, with docking and MD simulations helping to identify compounds with high binding affinities and stable protein-ligand complexes tandfonline.com.
Experimental techniques such as isothermal titration calorimetry, UV-vis spectroscopy, and fluorescence have also been used to study the interaction between benzothiazole derivatives and proteins like lysozyme, providing valuable data on binding affinities and the types of interactions involved, such as aromatic and hydrophobic interactions mdpi.com.
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for identifying the key structural features required for a desired therapeutic effect and for guiding the synthesis of more potent and selective compounds benthamscience.combenthamdirect.comsemanticscholar.orgmdpi.com.
A comprehensive review of the medicinal chemistry of benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a wide range of biological activities benthamscience.combenthamdirect.comsemanticscholar.org. For example, in the development of antiproliferative agents, the nature of the substituent at the 2-position of the benzothiazole scaffold can significantly influence the compound's cytotoxicity against cancer cell lines mdpi.com.
In the context of antimalarial activity, SAR studies have indicated that the specific substitution pattern on the benzothiazole core plays a crucial role in determining the antiplasmodial potency nih.gov. For multifunctional benzothiazole derivatives designed for skin protection, SAR studies have helped in optimizing their antioxidant, photoprotective, and antimicrobial properties by modifying substituents on the core structure nih.gov. The continuous exploration of SAR in the benzothiazole series is essential for the development of new therapeutic agents with improved efficacy and safety profiles.
Materials Science and Other Advanced Applications
Polymer Chemistry Applications
The benzothiazole (B30560) moiety is a valuable component in the field of polymer chemistry. pcbiochemres.com Its incorporation into polymer backbones can enhance material properties and lead to the creation of functional materials with tailored characteristics. Research has shown that polythiophenes containing benzothiazole exhibit high environmental sustainability, structural flexibility, and optical stability. tandfonline.com
Scientists have synthesized novel conducting polymers, such as poly[3-(benzothiazole-2-yl)]thiophene, through both electrochemical and chemical methods to study their optical absorption and photoluminescence properties. tandfonline.comnih.gov The synthesis of such polymers can be achieved through various methods, including the reaction of thiophene-3-carbaldehyde with o-amino thiophenol. tandfonline.comnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structure and predict the band gap of polythiophenes containing benzo[d]thiazole and benzo[d]oxazole, providing a basis for fabricating smart electronic devices. tandfonline.comnih.gov The introduction of a nitrogen atom into the polymer backbone via a thienothiazole (TTz) moiety, derived from a streamlined synthesis, has been shown to tune the electronic energy levels of the polymer, which is beneficial for applications in organic solar cells. acs.org
Dye and Pigment Production
Derivatives of benzo[d]thiazole serve as crucial intermediates in the production of dyes and pigments. pcbiochemres.com The inherent fluorescence of the thiazole (B1198619) ring system is a key feature exploited in this context. mdpi.com For instance, certain benzothiazole derivatives are known as Thioflavin T analogues, which are widely used to visualize and quantify the presence of amyloid plaques due to their fluorescent properties. researchgate.net
The development of novel luminophores based on the 2,1,3-benzothiadiazole (B189464) structure has been a focus of research. bohrium.com These compounds can be synthesized to emit light in the green-yellow region of the spectrum. bohrium.com Moreover, iridium(III) complexes incorporating benzo[d]thiazole derivative ligands have been created that emit bright yellow to orange light. acs.org The color of the emitted light can be finely adjusted by changing the substituents on the phenylbenzthiazole ligands, demonstrating the tunability of these compounds for use as phosphors in lighting applications like warm white LEDs. mdpi.comacs.org
Optoelectronic Devices
The unique electronic and optical properties of benzo[d]thiazole-containing compounds make them highly suitable for a range of optoelectronic devices. tandfonline.com These materials have been investigated for their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). tandfonline.comnih.gov
Organic Field-Effect Transistors (OFETs): Thiophene derivatives, including those with benzothiazole units, are a promising class of organic semiconductors for OFETs due to their potential for high performance and excellent stability. acs.org The structure of these molecules facilitates charge carrier transport. acs.org
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are used in the development of materials for OLEDs. mdpi.comresearchgate.net Iridium(III) complexes with substituted 2-phenylbenzthiazole ligands have been synthesized and shown to be effective phosphorescent dopants in OLEDs, with the ability to tune emission wavelengths from yellow to orange. acs.org Similarly, novel red-emitting cationic iridium(III) coordination polymers using a thiazole-based ligand have been prepared and show promise as red-emitting phosphors for creating warm white LEDs. mdpi.com
Organic Photovoltaic Cells (OPVs): In the realm of solar energy, polymers incorporating benzothiazole-related structures are being developed. A study focusing on a thienothiazole (TTz) moiety, synthesized in four high-yielding steps, resulted in a new polymer (PBnDT–TTz) for organic solar cells. acs.org This polymer demonstrated improved power conversion efficiency compared to its analogue, highlighting the potential of backbone modification with thiazole-containing units in designing new materials for organic photovoltaics. acs.org
Imaging Agents
Benzo[d]thiazole derivatives have emerged as a critical scaffold for the development of imaging agents, particularly for detecting beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. pcbiochemres.comnih.gov The ability of these compounds to bind to Aβ aggregates and their fluorescent properties make them ideal candidates for this application. researchgate.netniph.go.jp
Researchers have successfully designed and synthesized benzothiazole-derived "push-pull" dyes that can clearly stain Aβ plaques in brain tissue from both mouse models and human patients with Alzheimer's. niph.go.jp Competitive binding assays have demonstrated the high affinity of various benzo[d]thiazole derivatives for beta-amyloid plaques. google.com These compounds can be labeled with radioisotopes, such as Technetium-99m (99mTc), to create potential diagnostic imaging agents for Alzheimer's disease. nih.gov The resulting radiolabeled complexes have shown high initial brain uptake in animal studies, a crucial characteristic for effective brain imaging agents. nih.gov These findings suggest that the benzothiazole backbone is a valuable structure for developing novel probes for optical imaging as well as for advanced nuclear imaging techniques like PET and SPECT. niph.go.jp
Plant Activators and Agricultural Applications
In the agricultural sector, derivatives of the closely related benzo nih.govnih.govrhhz.netthiadiazole-7-carboxylic acid have been extensively studied as plant activators. nih.govmdpi.com These compounds can induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. nih.govrhhz.net This approach offers an environmentally friendly alternative to conventional pesticides. rhhz.net
One of the most successful commercial plant activators, S-methyl benzo nih.govnih.govrhhz.netthiadiazole-7-carbothioate (BTH), is a derivative of this scaffold. nih.govfrontiersin.org Research has focused on synthesizing novel derivatives to improve efficacy and reduce production costs. nih.gov For example, certain fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown excellent activity in inducing SAR against fungal pathogens in cucumber. nih.gov Field tests have indicated that some of these novel compounds are more potent than the commercial activator BTH. nih.gov Beyond plant activation, other benzothiazole-substituted carboxylic acid amides have been patented for their use as herbicides. google.com
Future Directions and Research Perspectives
Exploration of Chemical Space for Novel Bioactive Compounds
The inherent versatility of the benzo[d]thiazole nucleus allows for extensive chemical modification, providing a rich landscape for the discovery of new bioactive molecules. jchemrev.comacs.org Researchers are actively exploring this chemical space by synthesizing novel derivatives of Benzo[d]thiazole-7-carboxylic acid. This involves introducing a variety of substituents at different positions on the benzothiazole (B30560) ring system to investigate their impact on biological activity. acs.org
A key strategy is the synthesis of building blocks that can be readily and diversely substituted. acs.org For instance, the preparation of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates provides a platform for modification at four distinct positions, enabling a thorough exploration of the surrounding chemical space. acs.org This systematic approach allows for the generation of libraries of compounds with varied structural features, which can then be screened for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. pcbiochemres.comjchemrev.comjchemrev.com The structural diversity that can be achieved with benzo[d]thiazole analogs is a significant advantage in the quest for new therapeutic leads. jchemrev.com
Development of More Active and Less Toxic Benzothiazole-Based Drugs
A primary objective in medicinal chemistry is to enhance the therapeutic index of drug candidates by increasing their efficacy while minimizing toxicity. pcbiochemres.comjchemrev.comresearchgate.net Future research on this compound will undoubtedly focus on the rational design of derivatives with improved activity and safety profiles. jchemrev.comresearchgate.netuobabylon.edu.iq This involves a deep understanding of the structure-activity relationships (SAR) of these compounds.
By systematically altering the chemical structure of this compound and its analogs and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features and toxicophores. For example, the synthesis and evaluation of benzothiazole–carboxamide hybrids have provided insights into how different substituents influence binding affinity to target proteins. japsonline.com This knowledge is crucial for designing molecules with enhanced potency and selectivity, thereby reducing the potential for off-target effects and associated toxicity. The goal is to develop new benzothiazole-based drugs that are not only more effective but also safer for clinical use. pcbiochemres.comjchemrev.com
Targeting Drug Resistance Mechanisms
The emergence of drug resistance is a major global health challenge, particularly in the treatment of infectious diseases and cancer. nih.govnih.gov Benzothiazole derivatives have shown promise in addressing this issue. nih.govrsc.org Future research will likely focus on the development of this compound-based compounds that can overcome existing resistance mechanisms or target novel pathways to prevent the development of resistance. nih.gov
One approach is to design compounds that inhibit molecular targets that are essential for the survival of resistant pathogens or cancer cells. nih.gov For example, benzothiazole derivatives have been investigated as inhibitors of DNA gyrase, an enzyme crucial for bacterial replication. nih.govacs.org By targeting such essential enzymes, it may be possible to develop antibiotics that are effective against drug-resistant bacterial strains. nih.gov Furthermore, understanding the genetic and biochemical basis of resistance can guide the design of new benzothiazole derivatives that can evade or inhibit these resistance mechanisms. rsc.org
Advanced Computational Studies for Drug Design and Discovery
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.gov Advanced computational methods will play a pivotal role in the future development of drugs based on this compound.
These methods, which include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict how a molecule will interact with its biological target. japsonline.comnih.gov For instance, molecular docking studies have been used to predict the binding affinities of benzothiazole–carboxamide hybrids to protein targets, providing a rationale for their observed anticancer activity. japsonline.com Computational approaches can be used to screen large virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and guide the optimization of lead compounds to improve their potency and pharmacokinetic properties. nih.gov The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of the next generation of benzothiazole-based therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for Benzo[d]thiazole-7-carboxylic acid, and what critical reaction conditions govern yield?
- Methodological Answer : The synthesis typically begins with 4-aminobenzoic acid, which undergoes bromination and cyclization using potassium thiocyanate (KSCN) and bromine under acidic conditions (0–5°C). This forms intermediates like 2-aminobenzothiazole-5-carboxylic acid hydrochloride. Subsequent alkaline hydrolysis converts intermediates to the target compound. Key factors include strict temperature control (to avoid side reactions) and stoichiometric precision (e.g., 1:1.2 molar ratio of KSCN to bromine). Reaction progress should be monitored via TLC .
Q. How can recrystallization be optimized for purifying this compound derivatives?
- Methodological Answer : Use a solvent system with high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol-water mixtures). Dissolve the crude product in minimal hot solvent, filter while hot to remove insoluble impurities, and cool slowly to induce crystallization. For polar derivatives, adding activated charcoal during heating can decolorize the solution. Purity is confirmed via melting point analysis and HPLC (≥95% purity threshold) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxyl carbon (δ ~170 ppm).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹).
- HPLC-MS : Verify molecular ion peaks ([M+H]+) and assess purity.
Ambiguities in substituent positioning require 2D NMR (e.g., HSQC for carbon-proton correlation) .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents at the 2- and 6-positions influence the bioactivity of this compound derivatives?
- Methodological Answer :
- Synthetic Modification : Introduce substituents (e.g., -NO2, -OCH3) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.
- Bioactivity Assays : Test against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC50 determination).
- Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces and dock derivatives into protein active sites (e.g., using AutoDock Vina). Correlate logP values (HPLC-derived) with membrane permeability .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-based catalysts?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled pH (7.4), temperature (25°C), and catalyst loading (1–5 mol%).
- Kinetic Profiling : Use stopped-flow spectroscopy to measure initial reaction rates.
- Meta-Analysis : Aggregate published kinetic data (kcat, KM) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects) .
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
- Methodological Answer :
- Procedure : Replace traditional reflux with microwave irradiation (100–150°C, 100–300 W).
- Benefits : Reduces reaction time from hours to minutes (e.g., cyclization step from 6 h to 20 min) and improves yield by 15–20%.
- Optimization : Screen solvents (DMF, acetonitrile) and catalysts (e.g., CuI for Ullmann-type couplings). Monitor reaction progress via in situ Raman spectroscopy .
Q. What computational tools predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., nitration at the 4-position).
- Validation : Compare computational predictions with experimental halogenation outcomes (e.g., Br2/FeBr3) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, DMF, ethanol, and chloroform using gravimetric analysis (shake-flask method).
- pH-Dependent Studies : Measure solubility at pH 2–10 (adjusted with HCl/NaOH) to account for carboxylate ion formation.
- Thermodynamic Modeling : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .
Q. Why do certain synthetic routes yield unexpected regioisomers, and how can this be mitigated?
- Methodological Answer :
- Mechanistic Investigation : Use isotopic labeling (e.g., 13C at the carboxyl group) to track intermediate formation via LC-MS.
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic substitution.
- Catalyst Optimization : Employ Pd/ligand systems (e.g., XPhos) for selective C-H functionalization .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and equipment (e.g., microwave reactor specifications).
- Data Validation : Cross-reference spectral data with published libraries (e.g., SciFinder NMR databases).
- Ethical Reporting : Disclose all reaction conditions, including failed attempts, to aid meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
